molecular formula C16H18Cl2Sn B12525395 Dichloro(2-methyl-2-phenylpropyl)phenylstannane CAS No. 671213-77-7

Dichloro(2-methyl-2-phenylpropyl)phenylstannane

Cat. No.: B12525395
CAS No.: 671213-77-7
M. Wt: 399.9 g/mol
InChI Key: WZLAFWDYONSKJG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms, a 2-methyl-2-phenylpropyl group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane typically involves the reaction of tin tetrachloride (SnCl4) with 2-methyl-2-phenylpropylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in anhydrous ether or tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid are used, often in aqueous or acidic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used in anhydrous ether or THF.

Major Products Formed

    Substitution Reactions: The major products are organotin compounds with different alkyl or aryl groups replacing the chlorine atoms.

    Oxidation Reactions: The major products are tin oxides or organotin oxides.

    Reduction Reactions: The major products are lower oxidation state organotin compounds.

Scientific Research Applications

Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including dichloro-(2-methyl-2-phenylpropyl)-phenylstannane, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development, particularly for their potential as anticancer agents.

    Industry: It is used in the production of polymers, as a stabilizer in PVC, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane involves the interaction of the tin center with biological molecules. The tin atom can coordinate with various ligands, including proteins and nucleic acids, leading to disruption of cellular processes. The compound’s biological activity is attributed to its ability to interfere with enzyme function and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro-(2-methyl-2-phenylpropyl)-methylstannane
  • Dichloro-(2-methyl-2-phenylpropyl)-ethylstannane
  • Dichloro-(2-methyl-2-phenylpropyl)-butylstannane

Uniqueness

Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is unique due to the presence of both a 2-methyl-2-phenylpropyl group and a phenyl group bonded to the tin center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

671213-77-7

Molecular Formula

C16H18Cl2Sn

Molecular Weight

399.9 g/mol

IUPAC Name

dichloro-(2-methyl-2-phenylpropyl)-phenylstannane

InChI

InChI=1S/C10H13.C6H5.2ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;;;/h4-8H,1H2,2-3H3;1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WZLAFWDYONSKJG-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C[Sn](C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.